1-((5-Bromopyridin-3-yl)methyl)piperazine 1-((5-Bromopyridin-3-yl)methyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1211591-45-5
VCID: VC0090563
InChI: InChI=1S/C10H14BrN3/c11-10-5-9(6-13-7-10)8-14-3-1-12-2-4-14/h5-7,12H,1-4,8H2
SMILES: C1CN(CCN1)CC2=CC(=CN=C2)Br
Molecular Formula: C10H14BrN3
Molecular Weight: 256.147

1-((5-Bromopyridin-3-yl)methyl)piperazine

CAS No.: 1211591-45-5

Cat. No.: VC0090563

Molecular Formula: C10H14BrN3

Molecular Weight: 256.147

* For research use only. Not for human or veterinary use.

1-((5-Bromopyridin-3-yl)methyl)piperazine - 1211591-45-5

Specification

CAS No. 1211591-45-5
Molecular Formula C10H14BrN3
Molecular Weight 256.147
IUPAC Name 1-[(5-bromopyridin-3-yl)methyl]piperazine
Standard InChI InChI=1S/C10H14BrN3/c11-10-5-9(6-13-7-10)8-14-3-1-12-2-4-14/h5-7,12H,1-4,8H2
Standard InChI Key FXOPDUNJMYQHIM-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC2=CC(=CN=C2)Br

Introduction

Chemical and Physical Properties

1-((5-Bromopyridin-3-yl)methyl)piperazine exhibits distinct chemical and physical properties that contribute to its utility in synthetic applications. The physicochemical characteristics are summarized in Table 1.

Table 1: Physicochemical Properties of 1-((5-Bromopyridin-3-yl)methyl)piperazine

PropertyValue
CAS Number1211591-45-5
Molecular FormulaC₁₀H₁₄BrN₃
Molecular Weight256.14 g/mol
Exact Mass255.03711
XLogP30.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Topological Polar Surface Area28.2 Ų
Heavy Atom Count14

The compound contains a basic piperazine moiety with a secondary amine that can act as a hydrogen bond donor, while the nitrogen atoms in both the piperazine and pyridine rings can function as hydrogen bond acceptors. The bromine atom at the 5-position of the pyridine ring increases the lipophilicity and provides a site for further functionalization .

Synthesis Methods

Several synthetic approaches can be employed for the preparation of 1-((5-Bromopyridin-3-yl)methyl)piperazine, drawing from established methodologies for similar bromopyridine-piperazine derivatives.

Reductive Amination

A common approach involves reductive amination between 5-bromopyridine-3-carbaldehyde and piperazine. This reaction typically employs reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) in the presence of an appropriate solvent like dichloromethane or 1,2-dichloroethane .

Nucleophilic Substitution

Another viable synthetic route involves nucleophilic substitution between piperazine and a 5-bromopyridine derivative bearing a leaving group at the 3-position, such as 3-(chloromethyl)-5-bromopyridine. This reaction is typically performed in the presence of a base (e.g., K₂CO₃, Et₃N) in polar aprotic solvents like acetonitrile or DMF .

Palladium-Catalyzed Coupling

MethodKey ReagentsTypical ConditionsAdvantagesLimitations
Reductive Amination5-bromopyridine-3-carbaldehyde, piperazine, NaBH(OAc)₃DCM or DCE, RT, 12-24hHigh yields, mild conditionsRequires aldehydes as starting materials
Nucleophilic Substitution3-(chloromethyl)-5-bromopyridine, piperazine, K₂CO₃ACN, reflux, 8-24hSimple procedure, readily available reagentsMay require protection/deprotection strategies
Pd-Catalyzed Coupling3,5-dibromopyridine, piperazine, Pd catalystDioxane, 80-100°C, 16hSelective functionalizationRequires specialized catalysts, higher temperatures

Structural Characterization

Comprehensive characterization of 1-((5-Bromopyridin-3-yl)methyl)piperazine is essential for confirming its structure and purity. Multiple analytical techniques can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy provide valuable information about the compound's structure. The ¹H-NMR spectrum typically shows characteristic signals for the methylene bridge protons between the pyridine and piperazine rings, aromatic protons of the pyridine ring, and the aliphatic protons of the piperazine moiety. The ¹³C-NMR spectrum would confirm the carbon environments, including the distinct signals for the pyridine carbons, the methylene carbon, and the piperazine carbons .

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and formula of the compound. The expected [M+H]⁺ peak should appear at m/z 256.04439, with a characteristic isotope pattern due to the presence of bromine, which has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance .

Infrared Spectroscopy

IR spectroscopy can identify functional groups present in the compound, including C-N stretching vibrations characteristic of the piperazine ring and C=N stretching of the pyridine ring .

X-ray Crystallography

Single-crystal X-ray diffraction analysis, when applicable, provides definitive confirmation of the three-dimensional structure, bond lengths, and angles of the compound. This technique is particularly valuable for establishing the exact conformation and packing arrangement in the solid state .

Chemical Reactivity

The reactivity of 1-((5-Bromopyridin-3-yl)methyl)piperazine is largely determined by its functional groups: the bromine atom at the 5-position of the pyridine ring, the pyridine nitrogen, and the piperazine moiety.

Bromine Reactivity

The bromine substituent at the 5-position of the pyridine ring serves as an excellent site for various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Stille coupling with organostannanes

  • Sonogashira coupling with terminal alkynes

  • Negishi coupling with organozinc reagents

  • Buchwald-Hartwig amination reactions

Applications in Medicinal Chemistry

1-((5-Bromopyridin-3-yl)methyl)piperazine serves as an important building block in medicinal chemistry due to its versatile structure, which can be modified to target various biological receptors and pathways.

Receptor Modulators

The piperazine-pyridine scaffold appears in numerous compounds that target various receptors in the central nervous system. Based on structural similarities with known bioactive compounds, derivatives of 1-((5-Bromopyridin-3-yl)methyl)piperazine may exhibit activity at:

  • Dopamine receptors (particularly D₂ and D₃)

  • Serotonin receptors (particularly 5-HT₁ᴀ)

  • Adrenergic receptors

  • Histamine receptors

Related compounds have shown potential in treating conditions such as schizophrenia, depression, and Parkinson's disease .

Enzyme Inhibitors

Derivatives of this compound may also serve as inhibitors of various enzymes. The structural features allow for interaction with enzyme active sites through:

  • Hydrogen bonding via the nitrogen atoms

  • π-π interactions through the pyridine ring

  • Hydrophobic interactions via the bromine atom

These properties make the compound potentially useful in developing inhibitors of kinases, phosphatases, and other enzymes implicated in disease pathways .

Antiviral Agents

Some heterocyclic compounds containing piperazine and pyridine moieties have demonstrated antiviral activities. The structural platform of 1-((5-Bromopyridin-3-yl)methyl)piperazine could be exploited in the development of compounds targeting viral proteins or enzymes .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 1-((5-Bromopyridin-3-yl)methyl)piperazine derivatives is crucial for rational drug design. Though specific SAR data for this exact compound is limited, insights can be drawn from related compounds.

Table 3: Influence of Structural Modifications on Biological Activity in Related Compounds

Structural ModificationEffect on Receptor BindingEffect on Metabolic StabilityEffect on Bioavailability
N-alkylation of piperazineIncreased selectivity for certain receptor subtypesGenerally improvedVariable, dependent on lipophilicity
Substitution at bromine positionDramatically altered receptor profileCan eliminate metabolic hotspotsHighly dependent on substituent
Addition of H-bond donors/acceptorsEnhanced target specificityMay create sites for phase II metabolismOften reduced due to increased polarity
Conformational restrictionTypically improves potency if bioactive conformation is favoredCan block metabolic sitesVariable

Analytical Methods for Detection and Quantification

Reliable detection and quantification methods are essential for research involving 1-((5-Bromopyridin-3-yl)methyl)piperazine, particularly in synthetic chemistry, pharmacokinetic studies, and quality control.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly employed for the analysis of such compounds. Typical conditions include:

  • Column: C18 reverse-phase column

  • Mobile phase: Acetonitrile/water with 0.1% formic acid

  • Detection: UV detection at 220-280 nm or mass spectrometric detection

  • Flow rate: 1.0 mL/min

  • Temperature: 25°C

Spectroscopic Methods

UV-Visible spectroscopy can provide a simple method for quantification, with absorption maxima expected around 260-270 nm due to the pyridine ring. Fluorescence spectroscopy may also be applicable if the compound exhibits fluorescent properties .

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